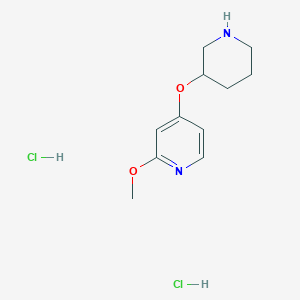![molecular formula C24H25F3N4O5 B2494715 N-(o-tolyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate CAS No. 1351644-11-5](/img/structure/B2494715.png)
N-(o-tolyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(o-tolyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate involves complex chemical processes aimed at attaching various functional groups to achieve the desired molecular structure. For instance, compounds involving glycine transporter 1 (GlyT1) inhibition activity have been synthesized using multiparameter optimization strategies, highlighting the intricate design and optimization processes involved in the synthesis of such chemically complex molecules (Yamamoto et al., 2016).
Molecular Structure Analysis
The molecular structure of chemically related compounds has been determined through various analytical techniques, including crystallography and density functional theory (DFT) studies. These analyses provide insights into the molecular conformation, crystal packing, and the overall three-dimensional arrangement of atoms within the molecule, which are critical for understanding the compound's chemical behavior and interaction with biological targets (Qin et al., 2019).
Chemical Reactions and Properties
Compounds structurally related to this compound undergo various chemical reactions that modify their structure and functional groups. These reactions include ring closure reactions, Suzuki reactions, and hydrolysis, which are essential for the synthesis of the final compound and its derivatives. These processes illustrate the compound's reactive nature and its ability to form new chemical bonds under specific conditions (Vaid et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal form, are determined by their molecular structure and the distribution of functional groups. These properties are essential for predicting the compound's behavior in different environments, such as during the formulation of pharmaceuticals or in chemical reactions (Boddu et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the compound's functional groups and molecular framework. Studies involving related compounds have explored their interaction with biological receptors, showcasing the importance of structural features in determining the compound's biological activity and chemical reactivity (Shim et al., 2002).
Mécanisme D'action
Target of action
The trifluoromethyl group can enhance the lipophilicity and metabolic stability of a compound, potentially affecting its interaction with targets .
Mode of action
The mode of action would depend on the specific biological target. Benzimidazoles can act as inhibitors for certain enzymes, while the trifluoromethyl group can enhance binding affinity .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Benzimidazoles are involved in a wide range of biological processes .
Pharmacokinetics
The ADME properties would depend on various factors including the compound’s chemical structure and the biological system in which it’s used. The trifluoromethyl group can enhance metabolic stability, potentially affecting the compound’s pharmacokinetic profile .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-methylphenyl)-4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidine-1-carboxamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O.C2H2O4/c1-15-6-2-3-7-17(15)27-21(30)28-12-10-16(11-13-28)14-29-19-9-5-4-8-18(19)26-20(29)22(23,24)25;3-1(4)2(5)6/h2-9,16H,10-14H2,1H3,(H,27,30);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQMPSVHFFOUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(CC2)CN3C4=CC=CC=C4N=C3C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

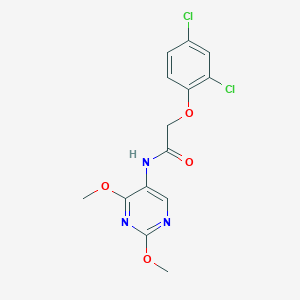
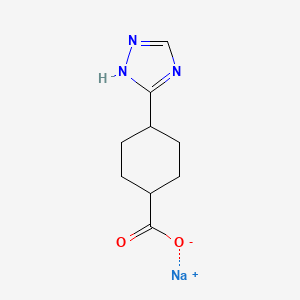
![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide](/img/structure/B2494636.png)
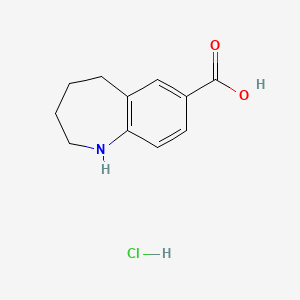
![4-chloro-N-(1-{4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2494639.png)
![1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2494641.png)
![2-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2494643.png)
![N-[(3,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2494644.png)

![Methyl 4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)benzoate](/img/structure/B2494651.png)

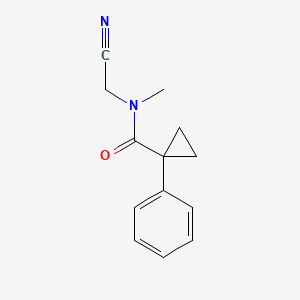
![7-Chloro-1-(4-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494654.png)
